molecular formula C12H17N3O3 B13016737 1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13016737
M. Wt: 251.28 g/mol
InChI Key: BPPPEFVASMTTEG-UHFFFAOYSA-N
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Description

1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This particular compound features a pyrrolidine ring substituted with a pyrimidinyl group, which enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed via cycloaddition reactions or through the reduction of enamines, alkenes, and carbonyl compounds . The pyrimidinyl group can be introduced through nucleophilic substitution reactions using suitable pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of catalytic processes, such as metal-catalyzed C-H activations, to facilitate the formation of the desired product . Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine or pyrimidinyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(6-(Methoxymethyl)-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid include other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl and pyrimidinyl groups enhances its potential for diverse applications, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

1-[6-(methoxymethyl)-2-methylpyrimidin-4-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O3/c1-8-13-10(7-18-2)5-11(14-8)15-4-3-9(6-15)12(16)17/h5,9H,3-4,6-7H2,1-2H3,(H,16,17)

InChI Key

BPPPEFVASMTTEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)C(=O)O)COC

Origin of Product

United States

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